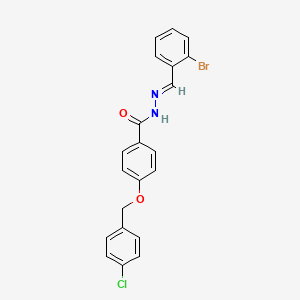

![molecular formula C32H36N2O8S B12011118 Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)

Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex molecule with a long name, but let’s break it down It consists of several functional groups, including a thiazole ring, a pyrrole ring, and ester and ketone functionalities

Thiazole Ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They are found in various natural products and pharmaceuticals.

Pyrrole Ring: Pyrroles are also five-membered heterocyclic rings, commonly found in porphyrins (such as heme) and other biologically active compounds.

Ester and Ketone Groups: These functional groups play essential roles in chemical reactivity and biological interactions.

準備方法

Industrial Production: Industrial-scale production methods for this compound would require optimization to achieve high yields and cost-effectiveness. Collaboration between synthetic chemists and process engineers would be crucial to develop efficient processes.

化学反応の分析

Types of Reactions:

Oxidation and Reduction: The compound may undergo redox reactions, converting functional groups (e.g., ketones to alcohols or vice versa).

Substitution Reactions: Substituents on the benzene rings can be modified through electrophilic or nucleophilic aromatic substitution.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation: Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can facilitate electrophilic substitution.

Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) promote ester hydrolysis.

Major Products: The specific products formed during these reactions would depend on the reaction conditions and regioselectivity. Detailed experimental studies would be necessary to identify the major products.

科学的研究の応用

This compound’s applications span various fields:

Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

Chemistry: Study its reactivity and explore novel transformations.

Biology: Investigate its interactions with biological macromolecules (e.g., enzymes, receptors).

Industry: Explore its use in materials science (e.g., polymers, coatings).

作用機序

この化合物の作用機序は、特定の分子標的(例えば、酵素、受容体)との相互作用または細胞経路の調節を伴う可能性があります。その正確な作用機序を解明するには、さらなる研究が必要です。

類似化合物との比較

直接の類似体を見つけることができませんでした。しかし、同様の官能基を持つ関連する分子と比較することができます。研究者は、データベースと文献を調べて、構造的に関連する化合物を特定します。

: チアゾールを含む化合物の例: チアミン(ビタミンB1) : ピロールを含む化合物の例: ポルフォビリノゲン : エステルを含む化合物の例: 酢酸エチル : ケトンを含む化合物の例: アセトン

特性

分子式 |

C32H36N2O8S |

|---|---|

分子量 |

608.7 g/mol |

IUPAC名 |

methyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C32H36N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(42-16-7-2)24(18-21)40-8-3)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)39-5/h10-15,18,26,35H,6-9,16-17H2,1-5H3/b27-25- |

InChIキー |

KGRHCHDBDRWEGI-RFBIWTDZSA-N |

異性体SMILES |

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)/O |

正規SMILES |

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

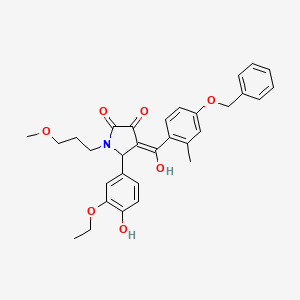

![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)

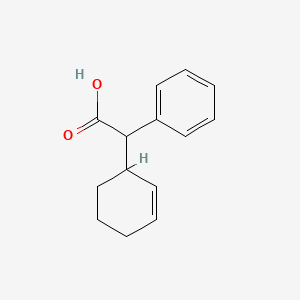

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)

![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)

![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)